3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a fluoro group, a methoxy group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction mechanism. The 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine likely interacts with its targets in a similar manner, although specific details would depend on the exact reaction conditions and partners.
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . Therefore, the downstream effects of this compound’s action would largely depend on the specific compounds being synthesized.
Pharmacokinetics
It’s important to note that boronic esters, including this compound, can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability and stability.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the exact compounds being synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of other reactants, catalysts, and solvents can also influence the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts and organic halides to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions involves the formation of a palladium complex with the boronic acid ester, facilitating the transfer of the organic group to the halide.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acid derivatives are known to influence cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism . This compound may potentially inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins, which can affect cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to moisture and light . Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic potential, while higher doses could lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects and toxicological profiles need to be established through comprehensive animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s and transferases These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound may be actively transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound may localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxypyridine.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This is achieved by reacting 3-fluoro-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, focusing on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors for better control over reaction parameters and the use of recyclable catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronate ester can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoro and methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronate ester.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block in the synthesis of more complex molecules. Its role in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials .
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize molecules that interact with biological targets. The presence of the fluoro and methoxy groups can influence the biological activity and pharmacokinetic properties of the resulting compounds.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyrrolidin-1-yl)methanone: Another boronate ester with a different aromatic ring and substituents.
Uniqueness
The uniqueness of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of functional groups, which provide a balance of reactivity and stability. The fluoro and methoxy groups can influence the electronic properties of the pyridine ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWIOCMLKVEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694501 | |
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-35-0 | |
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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